molecular formula C14H22O2 B14527861 4,5-Dibutylbenzene-1,2-diol CAS No. 62555-80-0

4,5-Dibutylbenzene-1,2-diol

Cat. No.: B14527861
CAS No.: 62555-80-0
M. Wt: 222.32 g/mol
InChI Key: LVBLMIGSZVBSLN-UHFFFAOYSA-N
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Description

4,5-Dibutylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with two butyl groups at the 4 and 5 positions and two hydroxyl groups at the 1 and 2 positions. This compound belongs to the class of diols, which are known for their two hydroxyl functional groups. The presence of these groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 4,5-dibutylbenzene using reagents such as osmium tetroxide or potassium permanganate. These reagents facilitate the addition of hydroxyl groups to the benzene ring, resulting in the formation of the diol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibutylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halides, other substituted derivatives

Mechanism of Action

The mechanism of action of 4,5-dibutylbenzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include oxidation-reduction reactions and substitution processes .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibutylbenzene-1,2-diol is unique due to the presence of butyl groups, which impart different steric and electronic effects compared to methyl, ethyl, or propyl groups. These effects influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct in its chemical behavior and applications .

Properties

CAS No.

62555-80-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

4,5-dibutylbenzene-1,2-diol

InChI

InChI=1S/C14H22O2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3

InChI Key

LVBLMIGSZVBSLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1CCCC)O)O

Origin of Product

United States

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